CID 73308917
Description
Properties
Molecular Formula |
C12H21AlSi |
|---|---|
Molecular Weight |
220.36 g/mol |
InChI |
InChI=1S/C8H11Si.2C2H5.Al/c1-9(2)8-6-4-3-5-7-8;2*1-2;/h3-7H,1-2H3;2*1H2,2H3; |
InChI Key |
VJCFOIBHDDYFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al]CC.C[Si](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound involves several steps. One common method includes reacting a specific precursor with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate undergoes a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst to form another intermediate. Finally, demethylation of this intermediate yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism involves binding to these targets and modulating their activity, which results in the observed effects.
Comparison with Similar Compounds
This section compares CID 73308917 with structurally or functionally related compounds, focusing on molecular properties, biological activity, and analytical data.
Structural Analogues
Table 1: Structural Comparison of this compound and Related Compounds
Key Observations :
- Betulin derivatives (e.g., CID 72326, 10153267) share a triterpene scaffold, with modifications (e.g., caffeoyl groups) enhancing bioactivity. This compound may exhibit similar backbone features, influencing solubility and target binding .
- Oscillatoxins (e.g., CID 101283546) feature macrocyclic structures with lactone rings, correlating with ion channel interactions. Such motifs are absent in betulin-like compounds, suggesting divergent mechanisms .
Functional and Pharmacological Comparisons
Table 2: Functional Properties of this compound and Analogues
Key Findings :
- Solubility : Betulinic acid (CID 64971) exhibits low aqueous solubility (0.019–0.085 mg/mL), a common limitation in triterpenes. This compound may require formulation optimization for bioavailability .
- Potency : Oscillatoxin F (CID 156582092) demonstrates high potency (IC₅₀ = 0.05 μM) in ion channel modulation, outperforming small-molecule inhibitors like irbesartan (IC₅₀ = 1.8 μM) .
- Safety : Betulin derivatives show low toxicity in preclinical models, whereas oscillatoxins require strict handling due to neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
